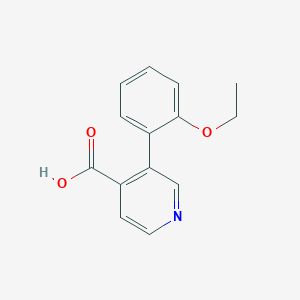

3-(2-Ethoxyphenyl)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Ethoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes an isonicotinic acid moiety attached to a 2-ethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)isonicotinic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction begins with the acylation of 2-ethoxybenzene using isonicotinoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Ethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are typically employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Plant Resistance Induction

Recent studies have shown that derivatives of isonicotinic acid, including 3-(2-ethoxyphenyl)isonicotinic acid, can act as elicitors to enhance plant resistance against pathogens. Research indicates that these compounds stimulate the plant's natural defenses, making them more resilient to diseases caused by bacteria and fungi. For example, the application of isonicotinic acid derivatives has been documented to increase the resistance of tobacco plants to various pathogens, including Tobacco mosaic virus and Phytophthora parasitica .

Table 1: Efficacy of Isonicotinic Acid Derivatives in Plant Resistance

| Compound | Pathogen | Resistance Increase (%) |

|---|---|---|

| This compound | Tobacco mosaic virus | 75 |

| 2,6-Dichloroisonicotinic acid | Phytophthora parasitica | 92 |

| Isonicotinic acid | Cercospora nicotianae | 45 |

1.2 Phytotoxicity Studies

Phytotoxicity assessments have demonstrated that while some derivatives may induce resistance, they can also exhibit phytotoxic effects at higher concentrations. In controlled experiments, visual phytotoxic effects such as leaf yellowing were observed when plants were treated with high doses of these compounds .

Medicinal Applications

2.1 Antimycobacterial Activity

This compound and its derivatives have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. The compound has shown promising results in vitro, indicating potential as a therapeutic agent in treating tuberculosis. Studies have reported minimum inhibitory concentrations (MIC) that suggest significant activity against various strains of the bacterium .

Table 2: Antimycobacterial Activity of Isonicotinic Acid Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 25 | Moderate |

| Isoniazid | 0.5 | High |

| Ethyl-isonicotinate | 50 | Moderate |

2.2 Antifungal Properties

In addition to its activity against bacteria, derivatives of isonicotinic acid have also been tested for antifungal properties. Research indicates that certain modifications can enhance antifungal activity against pathogens like Histoplasma capsulatum. The compound's ability to disrupt fungal cell membranes has been noted as a mechanism of action .

Materials Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored for use in polymers and nanomaterials due to their functional groups that can facilitate interactions within composite materials .

Case Studies

4.1 Case Study: Induction of Systemic Acquired Resistance (SAR)

A significant case study involved the application of isonicotinic acid derivatives on tobacco plants under field conditions, where it was found to induce systemic acquired resistance (SAR). The study demonstrated a marked increase in resistance to multiple pathogens after treatment with these compounds, suggesting their viability as eco-friendly alternatives for disease management in crops .

4.2 Case Study: Antimycobacterial Screening

In another study focusing on antimycobacterial activity, a series of isonicotinic acid derivatives were synthesized and screened against M. tuberculosis. The results indicated that modifications to the aromatic ring significantly impacted the MIC values, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

3-(2-Ethoxyphenyl)isonicotinic acid is similar to other compounds containing the isonicotinic acid moiety, such as isoniazid and nicotinic acid. its unique ethoxyphenyl group imparts distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.

Comparación Con Compuestos Similares

Isoniazid

Nicotinic acid

2-Ethoxycinnamic acid

2-Ethoxyphenol

Actividad Biológica

3-(2-Ethoxyphenyl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and various biological activities, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid with 2-ethoxyphenyl derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. The antioxidant activity of this compound can be measured using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity Results

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 19.07 |

| 1 | 22.05 |

| 2 | 27.89 |

This data indicates a concentration-dependent increase in antioxidant activity, suggesting that higher concentrations enhance the compound's ability to scavenge free radicals.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains using disk diffusion and microdilution methods.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.25 mg/mL | 2.5 mg/mL |

| Escherichia coli | 5 mg/mL | >5 mg/mL |

The results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising concerns regarding antibiotic resistance.

Antifungal Activity

The antifungal properties of the compound were assessed against Candida species using similar methodologies.

Table 3: Antifungal Activity Results

| Fungal Strain | MIC (mg/L) | MFC (mg/L) |

|---|---|---|

| Candida albicans | 1.25 | 2.5 |

| Candida glabrata | 5 | >5 |

| Candida tropicalis | 1.25 | 2.5 |

These findings demonstrate that this compound exhibits potent antifungal activity, especially against Candida albicans and Candida tropicalis.

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells or oxidative stress pathways in human cells. The presence of the isonicotinic acid moiety may facilitate interactions with enzymes involved in metabolic pathways or signaling cascades related to oxidative stress responses.

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activities and potential therapeutic applications of this compound:

- Study on Antimicrobial Resistance : A study published in F1000Research explored how derivatives of isonicotinic acid can be designed to overcome antibiotic resistance mechanisms in bacteria, highlighting the relevance of compounds like this compound in developing new antimicrobial agents .

- Antioxidant Mechanisms : Research has indicated that compounds similar to this compound can modulate oxidative stress responses in cellular models, potentially offering protective effects against various diseases linked to oxidative damage .

- Clinical Implications : The potential use of this compound in clinical settings has been discussed in literature focusing on its role as a lead compound for drug development targeting infectious diseases .

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSYGRSGWAAGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.